-D-Glucosamine Pentaacetate
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Overview
Description
Acetic acid;(2R,3R,4R,5S,6R)-3-amino-6-(hydroxymethyl)oxane-2,4,5-triol is a complex organic compound with significant importance in various scientific fields. This compound is characterized by its unique structure, which includes an amino group, multiple hydroxyl groups, and a hydroxymethyl group attached to an oxane ring. The presence of these functional groups makes it a versatile molecule with diverse chemical reactivity and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of -D-Glucosamine Pentaacetate typically involves multiple steps, starting from simpler precursor molecules. One common synthetic route involves the protection of hydroxyl groups, followed by the introduction of the amino group through nucleophilic substitution reactions. The final deprotection step yields the desired compound. Reaction conditions often include the use of protecting groups such as acetyl or benzyl groups, and reagents like sodium hydride or lithium aluminum hydride for reduction steps.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods often utilize continuous flow reactors and optimized reaction conditions to maximize yield and purity. Catalysts and automated systems are employed to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
Acetic acid;(2R,3R,4R,5S,6R)-3-amino-6-(hydroxymethyl)oxane-2,4,5-triol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The amino group can be reduced to form primary amines.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles like halides or amines are used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield aldehydes or ketones, while reduction of the amino group can produce primary amines.
Scientific Research Applications
Acetic acid;(2R,3R,4R,5S,6R)-3-amino-6-(hydroxymethyl)oxane-2,4,5-triol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential role in biochemical pathways and as a precursor for biologically active molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which -D-Glucosamine Pentaacetate exerts its effects involves interactions with various molecular targets and pathways. The amino and hydroxyl groups allow it to participate in hydrogen bonding and electrostatic interactions, which can influence enzyme activity and receptor binding. These interactions can modulate biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
Glucose: Similar in structure but lacks the amino group.
Galactose: Similar hydroxyl group arrangement but differs in stereochemistry.
Mannose: Another hexose sugar with a different arrangement of hydroxyl groups.
Uniqueness
The presence of the amino group in -D-Glucosamine Pentaacetate sets it apart from other similar compounds. This functional group imparts unique chemical reactivity and potential biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
acetic acid;(2R,3R,4R,5S,6R)-3-amino-6-(hydroxymethyl)oxane-2,4,5-triol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO5.5C2H4O2/c7-3-5(10)4(9)2(1-8)12-6(3)11;5*1-2(3)4/h2-6,8-11H,1,7H2;5*1H3,(H,3,4)/t2-,3-,4-,5-,6-;;;;;/m1...../s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STTVBAVCXJIOBC-OIZHYANNSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.CC(=O)O.CC(=O)O.CC(=O)O.CC(=O)O.C(C1C(C(C(C(O1)O)N)O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O.CC(=O)O.CC(=O)O.CC(=O)O.CC(=O)O.C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O)N)O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H33NO15 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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